N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Overview
Description
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a chemical compound known for its unique structure and properties. It is also referred to as N-(4-methoxyphenyl)formamide. This compound is characterized by the presence of a formamide group attached to a methoxyphenyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide typically involves the reaction of 4-methoxyaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{4-Methoxyaniline} + \text{Formic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxyphenyl group can modulate the compound’s electronic properties, affecting its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-(4-methoxyphenyl)-: A closely related compound with similar structural features.
N-(4-Methoxyphenyl)formamide: Another compound with a methoxyphenyl group attached to a formamide group.
Uniqueness
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is unique due to its specific substitution pattern and the presence of both formamide and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Biological Activity
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a formamide group attached to a propan-2-yl chain with a para-methoxyphenyl substituent. Its molecular formula is . The presence of the methoxy group is significant as it can influence the compound's electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formamide moiety can engage in hydrogen bonding, which plays a crucial role in its reactivity and interaction with biomolecules. The methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values ranging from 3.79 µM to 49.85 µM .
- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, although specific data on this compound itself remains limited.
Table 1: Summary of Biological Activity Studies
Study | Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|---|
Similar Derivative | MCF7 | 3.79 | Anticancer | |
Similar Derivative | A549 | 49.85 | Anticancer | |
Analog | Hep-2 | 17.82 | Anticancer |
These studies highlight the potential anticancer activity associated with compounds structurally related to this compound.
Synthesis and Applications
This compound is often synthesized as an intermediate in the preparation of more complex organic molecules. Its applications extend to pharmaceutical chemistry, particularly as a precursor in the synthesis of drugs like Formoterol, a bronchodilator used for treating asthma and chronic obstructive pulmonary disease (COPD).
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNROSMHVOCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559794 | |
Record name | N-[1-(4-Methoxyphenyl)propan-2-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126002-14-0 | |
Record name | N-[1-(4-Methoxyphenyl)propan-2-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.